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Introduction

Ortho-methoxyacetophenone, also known as 2-methoxyacetophenone, is an aromatic ketone
that has garnered interest in various fields of chemical research and development. Its structure,
featuring a methoxy group at the ortho position relative to the acetyl group on the benzene ring,
imparts specific chemical properties and reactivity that make it a valuable intermediate in
organic synthesis. This technical guide provides an in-depth exploration of the discovery,
history, synthesis, and chemical properties of ortho-methoxyacetophenone, tailored for
professionals in the scientific community.

Discovery and History

The history of ortho-methoxyacetophenone is intrinsically linked to the development of
synthetic organic chemistry in the late 19th and early 20th centuries. While a precise date for its
first synthesis is not readily available in historical records, its discovery can be understood
within the context of two major named reactions: the Friedel-Crafts reaction and the Fries
rearrangement.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, provided
a general method for the acylation and alkylation of aromatic compounds. The acylation of
anisole (methoxybenzene) with an acylating agent like acetyl chloride in the presence of a
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Lewis acid catalyst, such as aluminum chloride, directly leads to the formation of
methoxyacetophenone isomers.[1] This reaction typically yields a mixture of the ortho and para
isomers, with the para isomer being the major product due to steric hindrance at the ortho
position.[2] Early investigations into the scope and mechanism of the Friedel-Crafts reaction
would have undoubtedly led to the formation and observation of ortho-methoxyacetophenone.

An alternative and often more regioselective route to ortho-substituted phenols, which are
precursors to ortho-methoxyacetophenone, is the Fries rearrangement. This reaction, reported
by Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone
in the presence of a Lewis acid catalyst.[3] The synthesis of ortho-hydroxyacetophenone via
the Fries rearrangement of phenyl acetate, followed by methylation of the hydroxyl group,
provides a targeted pathway to ortho-methoxyacetophenone.[4] The temperature of the Fries
rearrangement can influence the ratio of ortho to para isomers, with higher temperatures
generally favoring the ortho product.[4]

While the initial isolation and characterization of ortho-methoxyacetophenone may not be
attributed to a single "discoverer," its existence and synthesis are a direct consequence of
these foundational reactions in organic chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of ortho-
methoxyacetophenone is essential for its application in research and development. The
following tables summarize key quantitative data for this compound.

Table 1: General Properties of Ortho-Methoxyacetophenone
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Property Value Reference
CAS Number 579-74-8 [5]
Molecular Formula CoH1002 [5]
Molecular Weight 150.17 g/mol [5]
Appearance C.:ok')rless to pale yellow clear 6]
liquid
Boiling Point 245-248 °C at 760 mmHg [5]
Density 1.09 g/mL at 25 °C [6]
Refractive Index n20/D 1.5393 [6]
Table 2: Spectroscopic Data of Ortho-Methoxyacetophenone
Spectroscopic Data Values Reference

H NMR (CDCls, 500 MHz)

8 7.73-7.75 (q, 1H), 7.45-7.48
(m, 1H), 6.96-7.01 (q, 2H),
3.91 (s, 3H), 2.62 (s, 3H)

[7]

13C NMR (CDCls, 125 MHz)

6 199.8, 158.9, 133.6, 130.3,
128.3, 120.5, 111.6, 55.4, 31.8

[7]

IR (KBr, cm™1)

3074, 3003, 2944, 2840, 1674
(C=0), 1598, 1578, 1486,
1437, 1358, 1292, 1247, 1163,
1126, 1023, 967, 805, 758

[8]

Mass Spectrum (m/z)

150 (M+), 135, 107, 92, 77

[5]

Synthesis and Experimental Protocols

The synthesis of ortho-methoxyacetophenone can be approached through several methods.

The two primary routes, as discussed in the historical context, are the Friedel-Crafts acylation

of anisole and the methylation of ortho-hydroxyacetophenone, which can be obtained via the

Fries rearrangement.
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Synthesis via Friedel-Crafts Acylation of Anisole

This method directly introduces the acetyl group to the anisole ring. However, it typically results
in a mixture of ortho and para isomers, requiring subsequent separation.

Reaction Scheme:

Reactants
Products
Acetyl Chloride
Major ortho-Methoxyacetophenone
. + Acetyl Chloride ——— ¢
Anisole AICI3 Minor
\ para-Methoxyacetophenone

Click to download full resolution via product page
Figure 1: Friedel-Crafts Acylation of Anisole.
Experimental Protocol (General):

» Reaction Setup: A solution of anisole in a suitable solvent (e.g., dichloromethane or carbon
disulfide) is cooled in an ice bath.

o Catalyst Addition: Anhydrous aluminum chloride (AICIs) is added portion-wise with stirring.

o Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise to the
reaction mixture, maintaining the low temperature.

e Reaction Progression: The reaction is stirred at room temperature or gently heated until
completion, which can be monitored by thin-layer chromatography (TLC).

o Work-up: The reaction mixture is poured onto crushed ice and hydrochloric acid to
decompose the aluminum chloride complex. The organic layer is separated, washed with
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water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.qg.,
MgSOa).

 Purification: The solvent is removed under reduced pressure. The resulting mixture of ortho
and para isomers can be separated by fractional distillation under reduced pressure or by
column chromatography.[9]

Synthesis via Fries Rearrangement and Methylation

This two-step process offers a more controlled synthesis of the ortho isomer.

Logical Workflow:

Phenyl Acetate Fries o of lsomers Pure o-Hydroxyacetophenone Methylation ortho-Methoxyacetophenone
V! (Lewis Acid, Heat) (and p-isomer, ) (e.g., Steam Distillation; ydroxyacetop! (e.g., Dimethyl Sulfate, Base)

Click to download full resolution via product page
Figure 2: Workflow for Synthesis via Fries Rearrangement.
Experimental Protocol: Methylation of o-Hydroxyacetophenone[8]

o Reactant Preparation: A solution of 1-(2-hydroxyphenyl)ethanone (o-hydroxyacetophenone)
and lithium hydroxide monohydrate in tetrahydrofuran (THF) is prepared.

o Reaction Initiation: The solution is stirred at room temperature for 1 hour.
o Methylating Agent Addition: Dimethyl sulfate is added to the reaction mixture.

e Reaction Monitoring: The reaction is monitored by TLC until completion (approximately 60
hours).

» Solvent Removal: The solvent is removed under reduced pressure.
o Work-up: The residue is dissolved in 2 M NaOH solution and extracted with diethyl ether.

 Purification: The combined organic extracts are dried over anhydrous MgSOQa, filtered, and
concentrated under reduced pressure to yield ortho-methoxyacetophenone.
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Mechanism of Synthesis

The formation of ortho-methoxyacetophenone via the Friedel-Crafts acylation of anisole
proceeds through a well-established electrophilic aromatic substitution mechanism.

Signaling Pathway Diagram:

Step 1: Formation of Acylium Ion Step 2: Electrophilic Attack
Acetyl Chloride (AICIS (Lewis Acid)]

+ AICI3 + Acylium lon
Acylium lon Sigma Complex
[CH3C=0]+ (Resonance Stabilized)

+ [AICI4]-
+ AICI4- -AlCI3
- HCI
Step 3: Deprotonation
\
[AICI4]- Grtho-Methoxyacetophenone)

Click to download full resolution via product page
Figure 3: Mechanism of Friedel-Crafts Acylation.

The methoxy group of anisole is an ortho, para-directing activator. The lone pairs on the
oxygen atom can be delocalized into the benzene ring, increasing the electron density at the
ortho and para positions and making them more susceptible to electrophilic attack. While both
ortho and para products are formed, the para isomer is generally favored due to reduced steric

hindrance.[2]

Applications in Research and Development
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Ortho-methoxyacetophenone serves as a versatile building block in organic synthesis. Its
functional groups—the ketone and the methoxy group—can be readily modified to construct
more complex molecules. It is often used in the synthesis of:

o Chalcones: As a starting material in Claisen-Schmidt condensations to produce chalcones,
which are precursors to flavonoids and other biologically active compounds.[6]

o Pharmaceutical Intermediates: The acetophenone moiety is a common structural motif in
many pharmaceutical agents.

e Fine Chemicals and Fragrances: Substituted acetophenones are used in the fragrance
industry.

Conclusion

Ortho-methoxyacetophenone is a valuable chemical compound with a rich history rooted in the
fundamental principles of organic synthesis. While its direct discovery is not pinpointed to a
specific event, its synthesis and properties are well-understood through the lens of classic
reactions like the Friedel-Crafts acylation and the Fries rearrangement. The detailed
physicochemical data and experimental protocols provided in this guide offer a solid foundation
for researchers and professionals to utilize ortho-methoxyacetophenone in their scientific
endeavors. Its continued application in the synthesis of novel compounds underscores its
importance in the landscape of modern chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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